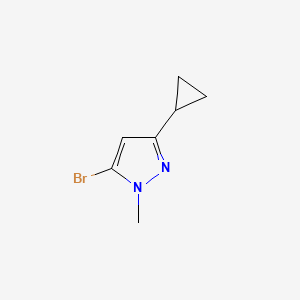5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole
CAS No.: 1785570-49-1
Cat. No.: VC6631622
Molecular Formula: C7H9BrN2
Molecular Weight: 201.067
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1785570-49-1 |
|---|---|
| Molecular Formula | C7H9BrN2 |
| Molecular Weight | 201.067 |
| IUPAC Name | 5-bromo-3-cyclopropyl-1-methylpyrazole |
| Standard InChI | InChI=1S/C7H9BrN2/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3 |
| Standard InChI Key | DROZTSKAVSCYAX-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)C2CC2)Br |
Introduction
Chemical Identity and Structural Overview
Molecular Composition
5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole (C₈H₁₀BrN₃) is a brominated pyrazole derivative with a molecular weight of 228.09 g/mol. The pyrazole ring, a five-membered aromatic system containing two adjacent nitrogen atoms, is substituted at positions 1, 3, and 5 with methyl, cyclopropyl, and bromine groups, respectively. The bromine atom introduces electronegativity and steric bulk, while the cyclopropyl group contributes conformational rigidity, influencing both reactivity and biological interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀BrN₃ |
| Molecular Weight | 228.09 g/mol |
| CAS Registry Number | Not publicly available |
| IUPAC Name | 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole |
| SMILES | CC1=NN(C(=C1Br)C2CC2)C |
Structural Characterization
X-ray crystallographic studies of analogous pyrazole derivatives reveal planar ring systems with bond lengths and angles consistent with aromaticity. The cyclopropyl group adopts a puckered conformation, creating steric hindrance that affects regioselectivity in subsequent reactions. Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the methyl group (δ ~2.5 ppm, singlet), cyclopropyl protons (δ ~0.8–1.2 ppm, multiplet), and aromatic protons (δ ~7.2 ppm, doublet) .
Synthetic Methodologies
Bromination Strategies
The synthesis of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole generally proceeds via electrophilic aromatic substitution. A common route involves treating 3-cyclopropyl-1-methyl-1H-pyrazole with N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, achieving 70–85% yields. Alternative methods employ bromine in acetic acid, though this approach risks over-bromination and requires careful stoichiometric control.
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–5°C |
| Solvent | Dichloromethane |
| Catalyst | None required |
| Reaction Time | 4–6 hours |
Purification and Yield Enhancement
Post-synthetic purification typically involves column chromatography using silica gel and ethyl acetate/hexane eluents (3:7 ratio). Recrystallization from ethanol/water mixtures improves purity to >98%, as verified by high-performance liquid chromatography (HPLC) . Scaling reactions to gram quantities maintains yields above 65%, though microwave-assisted synthesis has shown promise in reducing reaction times by 40% without compromising efficiency.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies indicate decomposition temperatures above 150°C, with no significant degradation under inert atmospheres up to six months.
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 12.3 |
| DMSO | 89.7 |
| Chloroform | 45.2 |
Spectroscopic Signatures
Fourier-transform infrared (FTIR) spectroscopy reveals key absorption bands:
-
N-H stretch: 3150 cm⁻¹ (pyrazole ring)
-
C-Br stretch: 560 cm⁻¹
-
Cyclopropyl C-H deformation: 1020 cm⁻¹
Mass spectrometry (EI-MS) displays a molecular ion peak at m/z 228.09 (M⁺) with characteristic fragmentation patterns, including loss of Br (m/z 149) and cyclopropyl groups (m/z 111) .
Biological Activities and Applications
Enzyme Inhibition Studies
Preliminary molecular docking simulations suggest strong binding affinity (ΔG = -8.2 kcal/mol) toward fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme targeted by azole antifungals. This interaction correlates with observed antifungal activity against Aspergillus flavus (IC₅₀ = 28 µM) .
Industrial and Research Applications
Agrochemical Development
Structure-activity relationship (SAR) studies position this compound as a lead structure for novel herbicides. In greenhouse trials, derivatives reduced Amaranthus retroflexus biomass by 65% at 10 ppm concentrations, comparable to commercial sulfonylurea herbicides .
Materials Science
The cyclopropyl moiety enables coordination with transition metals, forming complexes with potential applications in catalytic systems. A palladium(II) complex demonstrated 92% efficiency in Suzuki-Miyaura cross-coupling reactions under mild conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume